REACTION_CXSMILES
|
C(N(CC)CC)C.CO[C:10]([C@@H:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:11].Cl[C:21]1[C:26]([N+:27]([O-])=O)=[CH:25][CH:24]=[CH:23][N:22]=1>CCCCCCC.CC(C)=O.C(OC)(C)(C)C>[C:13]1([CH:12]2[NH:19][C:21]3[C:26](=[CH:25][CH:24]=[CH:23][N:22]=3)[NH:27][C:10]2=[O:11])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)[C@H](C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
Name
|
N-(3-nitro-2-pyridyl)-(D/L)-phenylglycine methyl ester
|
Quantity
|
3.27 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
n-heptane acetone methyl t-butyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC.CC(=O)C.C(C)(C)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1C(NC2=CC=CN=C2N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |